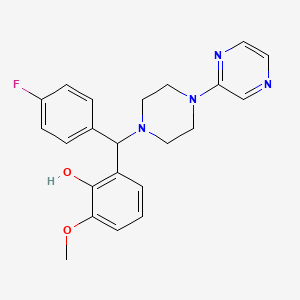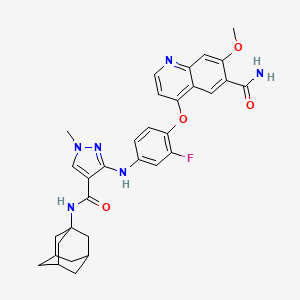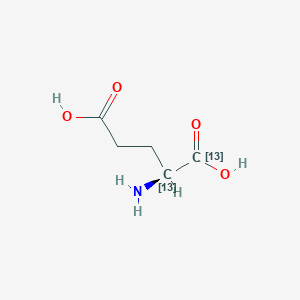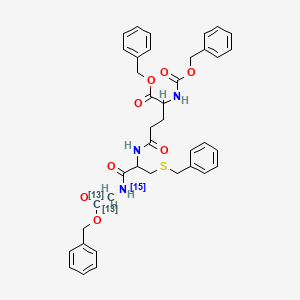
9-|A-D-arabinofuranosylguanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-β-D-Arabinofuranosylguanine can be achieved through various methods. One notable method involves the use of whole cells of Escherichia coli treated with glutaraldehyde . This method uses 1-β-D-arabinofuranosylcytosine and guanine, guanosine, or 2′-deoxyguanosine as substrates. The reaction conditions, including the concentration of phosphate ions, molar ratio of substrates, and pH of the reaction medium, significantly affect the yield .
Industrial Production Methods: Industrial production methods for 9-β-D-Arabinofuranosylguanine are not extensively documented. the use of bacterial cells for the preparative synthesis of nucleosides is a promising approach .
Análisis De Reacciones Químicas
Types of Reactions: 9-β-D-Arabinofuranosylguanine undergoes several types of chemical reactions, including phosphorylation, which is crucial for its pharmacological activity .
Common Reagents and Conditions: Phosphorylation of 9-β-D-Arabinofuranosylguanine involves the use of deoxyguanosine kinase and deoxycytidine kinase . The compound is phosphorylated to its triphosphate derivative, which is then incorporated into DNA .
Major Products Formed: The major product formed from the phosphorylation of 9-β-D-Arabinofuranosylguanine is its triphosphate derivative, which inhibits DNA synthesis and leads to cell death .
Aplicaciones Científicas De Investigación
9-β-D-Arabinofuranosylguanine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has proven efficacy in the treatment of T-cell lymphoblastic diseases . Additionally, it has been used as an imaging agent for T-cell activation with positron emission tomography (PET) . The compound’s selective toxicity towards T lymphoblasts makes it a valuable tool in cancer research .
Mecanismo De Acción
The mechanism of action of 9-β-D-Arabinofuranosylguanine involves its conversion to its triphosphate form (ara-GTP) inside the cell . This triphosphate form acts as a structural analog of deoxyribonucleotide 5′-triphosphate and is incorporated into DNA . The accumulation of ara-GTP inhibits DNA synthesis, leading to cell death . The compound preferentially accumulates in T-cells due to the higher expression of enzymes that convert it to its active form .
Comparación Con Compuestos Similares
- 9-β-D-Arabinofuranosyladenine (vidarabine)
- 2′-Deoxy-2′-fluoro-9-β-D-arabinofuranosylguanine (F-AraG)
- Nelarabine (a prodrug of 9-β-D-Arabinofuranosylguanine)
Comparison: 9-β-D-Arabinofuranosylguanine is unique due to its selective toxicity towards T lymphoblasts . Compared to 9-β-D-Arabinofuranosyladenine, it has a different mechanism of action and target specificity . The fluorinated analog, 2′-Deoxy-2′-fluoro-9-β-D-arabinofuranosylguanine, has been used as an imaging agent for T-cell activation . Nelarabine, a prodrug of 9-β-D-Arabinofuranosylguanine, is used in the treatment of T-cell acute lymphoblastic leukemia and lymphoblastic lymphoma .
Propiedades
Fórmula molecular |
C10H13N5O5 |
|---|---|
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6?,9-/m1/s1 |
Clave InChI |
NYHBQMYGNKIUIF-ACJOCUEISA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)

![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)





![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)
![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)

![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)


